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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,7-
Diazaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The diazaspiro[4.5]decane framework represents a class of "privileged scaffolds" in modern

medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a

unique structural foundation for designing selective and high-affinity ligands for a multitude of

biological targets. This guide focuses on a specific, valuable member of this family: 2,7-
Diazaspiro[4.5]decan-3-one. We will explore its core chemical properties, potential synthetic

strategies, reactivity, and its burgeoning role as a versatile building block in the development of

novel therapeutics, from kinase inhibitors to receptor antagonists. This document serves as a

technical resource, synthesizing publicly available data with expert insights to empower

researchers in leveraging this scaffold for their drug discovery programs.

The Diazaspiro[4.5]decane Scaffold: A Foundation
for 3D Diversity
Spirocyclic systems, characterized by two rings connected through a single, shared carbon

atom, have gained significant traction in drug design. Unlike flat, aromatic systems that

dominate many legacy drugs, spirocycles introduce a well-defined three-dimensional geometry.
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The 6,7-Diazaspiro[4.5]decane scaffold is a prominent example of a privileged heterocyclic

motif that has been instrumental in developing potent and orally bioavailable therapeutic

agents, particularly for G-protein coupled receptors (GPCRs) like the neurokinin-1 (NK1)

receptor.[1] This structural rigidity helps to reduce the entropic penalty upon binding to a target

protein, often leading to enhanced potency and selectivity.

2,7-Diazaspiro[4.5]decan-3-one builds upon this foundation by incorporating a lactam function

and two distinct nitrogen atoms, offering multiple, vectorially defined points for chemical

modification and interaction with biological macromolecules.

Core Physicochemical Properties
Understanding the fundamental properties of 2,7-Diazaspiro[4.5]decan-3-one is critical for its

application in synthesis and drug development. The compound is commercially available,

typically as a solid or liquid with a purity of 95%. Proper handling and storage are crucial; it

should be kept in a dark place under an inert atmosphere at 2-8°C to ensure its stability.[2]

Property Value Source

CAS Number 1158750-89-0

Molecular Formula C₈H₁₄N₂O [3]

Molecular Weight 154.21 g/mol [4]

Appearance Solid or liquid

InChI Key
BBJZOKHHRARXIG-

UHFFFAOYSA-N
[3]

SMILES C1CC2(CC(=O)NC2)CNC1 [3]

Predicted XlogP -0.6 [3]

Storage 2-8°C, Inert atmosphere, Dark [2]

Monoisotopic Mass 154.11061 Da [3]

Safety Profile: The compound is classified as a warning-level hazard. Key hazard statements

include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye
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irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate

personal protective equipment (PPE), including gloves and eye protection, should be used

when handling this reagent.

Synthesis and Characterization
While 2,7-Diazaspiro[4.5]decan-3-one is commercially available, understanding its synthesis

is key for analog development. A specific, peer-reviewed protocol for this exact isomer is not

readily found in open literature, suggesting proprietary methods. However, a plausible

retrosynthetic approach can be designed based on established organic chemistry principles for

constructing spirocyclic lactams.

A representative strategy would involve the Dieckmann condensation or a related

intramolecular cyclization of a suitably substituted piperidine precursor. The key is the formation

of the five-membered lactam ring onto the pre-existing six-membered piperidine ring.

Representative Synthetic Protocol
This protocol is a conceptual workflow based on common synthetic strategies for related

spirocyclic systems.

Step 1: Synthesis of the Piperidine Core. Begin with a commercially available 4-piperidone

derivative, which is protected at the nitrogen (e.g., with a Boc group).

Step 2: Introduction of the Acetic Acid Ester Moiety. Perform a Strecker or similar reaction at

the ketone to introduce an amino and a nitrile group, followed by hydrolysis and

esterification. Alternatively, a cyanoacetic acid ester can be added via Knoevenagel

condensation, followed by reduction of the double bond and the nitrile.

Step 3: N-Alkylation. The newly introduced amino group is then alkylated with a protected

aminoethyl halide (e.g., N-Boc-2-bromoethylamine).

Step 4: Intramolecular Cyclization. After deprotection of the Boc group on the ethylamine

chain, the free amine can undergo an intramolecular amidation/cyclization with the ester

group to form the desired lactam ring.
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Step 5: Final Deprotection. The protecting group on the piperidine nitrogen is removed under

appropriate conditions (e.g., TFA for a Boc group) to yield the final product, 2,7-
Diazaspiro[4.5]decan-3-one.

Synthetic Workflow
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Caption: Proposed synthetic workflow for 2,7-Diazaspiro[4.5]decan-3-one.

Reactivity and Derivatization Potential
The true value of 2,7-Diazaspiro[4.5]decan-3-one in drug discovery lies in its potential for

derivatization. The molecule contains two key reactive sites: the secondary amine at the 7-

position and the lactam nitrogen at the 2-position.

N7-Position (Piperidine Nitrogen): This secondary amine is the more nucleophilic and

sterically accessible of the two nitrogens. It is the primary site for introducing diversity

elements. Standard reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Acylation: Formation of amides by reacting with acid chlorides or activated carboxylic

acids.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic

moieties.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

N2-Position (Lactam Nitrogen): While less reactive than the N7 amine, the lactam nitrogen

can also be functionalized, typically under more forcing conditions. Alkylation or acylation at

this position can further modulate the compound's properties.

C4-Position: The methylene group alpha to the lactam carbonyl can potentially be

functionalized after deprotonation with a strong base, although this is less common.
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Therapeutic Applications

2,7-Diazaspiro[4.5]decan-3-one
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(e.g., Coronavirus)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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